5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyanomethyl group, and a carboxamide group attached to the indole ring. The compound’s unique structure makes it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale bromination, followed by cyanomethylation and carboxamidation under controlled conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The indole core can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, cyanomethylation agents, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, its antiproliferative activity may result from the inhibition of key enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated indole derivatives and cyanomethyl-substituted indoles. Examples include:
- 5-Bromoindole
- 1-Cyanomethylindole
- N-Methyl-N-phenylindole-2-carboxamide
Uniqueness
5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14BrN3O |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
5-bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C18H14BrN3O/c1-21(15-5-3-2-4-6-15)18(23)17-12-13-11-14(19)7-8-16(13)22(17)10-9-20/h2-8,11-12H,10H2,1H3 |
InChI Key |
JOEXXSBQGVPKAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CC#N)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.